molecular formula C14H9ClN2O2 B15332164 2-[(4-Chloro-2-pyridyl)methyl]isoindoline-1,3-dione

2-[(4-Chloro-2-pyridyl)methyl]isoindoline-1,3-dione

Cat. No.: B15332164
M. Wt: 272.68 g/mol
InChI Key: LQBVKJRDUPLJAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Chloro-2-pyridyl)methyl]isoindoline-1,3-dione is a compound that belongs to the class of isoindoline derivatives Isoindoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Chloro-2-pyridyl)methyl]isoindoline-1,3-dione typically involves the reaction of o-phthalic acids or anhydrides with amines. One common method involves using isopropanol (IPA) and water as solvents, with SiO2-tpy-Nb as a catalyst, under reflux conditions. This method yields the final product with moderate to excellent yields (41–93%) .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 2-[(4-Chloro-2-pyridyl)methyl]isoindoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, electrophiles like alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in certain reactions.

    Biology: Investigated for its potential as an antiviral, anti-inflammatory, and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and viral infections.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 2-[(4-Chloro-2-pyridyl)methyl]isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 2-[(4-Chloro-2-pyridyl)methyl]isoindoline-1,3-dione is unique due to the presence of the 4-chloro-2-pyridyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other isoindoline derivatives and contributes to its specific interactions with molecular targets.

Properties

Molecular Formula

C14H9ClN2O2

Molecular Weight

272.68 g/mol

IUPAC Name

2-[(4-chloropyridin-2-yl)methyl]isoindole-1,3-dione

InChI

InChI=1S/C14H9ClN2O2/c15-9-5-6-16-10(7-9)8-17-13(18)11-3-1-2-4-12(11)14(17)19/h1-7H,8H2

InChI Key

LQBVKJRDUPLJAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC=CC(=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.